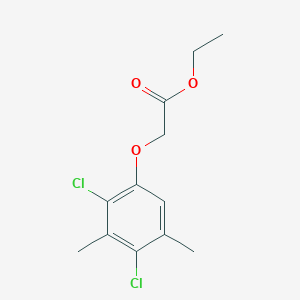
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate d'éthyle (2,4-dichloro-3,5-diméthylphénoxy) est un composé organique de formule moléculaire C12H14Cl2O3. Il s'agit d'un dérivé de l'acide phénoxyacétique, caractérisé par la présence de deux atomes de chlore et de deux groupes méthyle sur le cycle aromatique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate d'éthyle (2,4-dichloro-3,5-diméthylphénoxy) implique généralement l'estérification de l'acide 2,4-dichloro-3,5-diméthylphénoxyacétique avec de l'éthanol en présence d'un catalyseur acide. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester. Le schéma réactionnel général est le suivant :
Acide 2,4-dichloro-3,5-diméthylphénoxyacétique+éthanocatalyseur acideAcétate d'éthyle (2,4-dichloro-3,5-diméthylphénoxy)+eau
Méthodes de production industrielle
Dans les milieux industriels, la production de l'acétate d'éthyle (2,4-dichloro-3,5-diméthylphénoxy) peut impliquer des procédés en flux continu afin d'améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et la concentration du catalyseur sont essentiels pour une production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate d'éthyle (2,4-dichloro-3,5-diméthylphénoxy) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés d'acide phénoxyacétique correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de produits moins chlorés ou déchlorés.
Substitution : Les atomes d'halogène du composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium sont utilisés.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOCH3) ou l'éthylate de sodium (NaOEt) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide phénoxyacétique, tandis que la réduction peut produire des composés moins chlorés.
Applications de la recherche scientifique
L'acétate d'éthyle (2,4-dichloro-3,5-diméthylphénoxy) a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés herbicides et pesticides.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acétate d'éthyle (2,4-dichloro-3,5-diméthylphénoxy) implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut agir en inhibant certaines enzymes ou en perturbant les processus cellulaires. Les voies exactes et les cibles moléculaires font l'objet de recherches continues.
Applications De Recherche Scientifique
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,4-dichlorophénoxyacétique (2,4-D) : Un herbicide largement utilisé présentant des caractéristiques structurales similaires.
Acétate de méthyle (2,4-dichloro-3,5-diméthylphénoxy) : Un analogue d'ester méthylique aux propriétés comparables.
2,4-Dichloro-3,5-diméthylphénol : Un composé phénolique apparenté avec des groupes fonctionnels différents.
Propriétés
Formule moléculaire |
C12H14Cl2O3 |
|---|---|
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
ethyl 2-(2,4-dichloro-3,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-10(15)6-17-9-5-7(2)11(13)8(3)12(9)14/h5H,4,6H2,1-3H3 |
Clé InChI |
NAEYAXCYBKWXPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C(=C(C(=C1)C)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


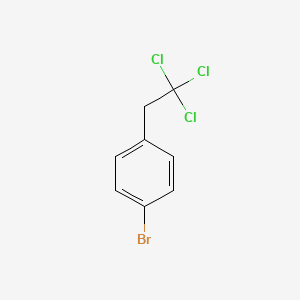
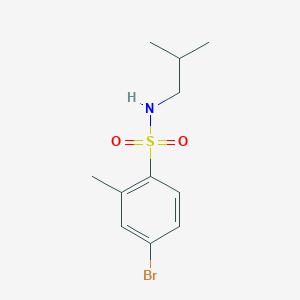
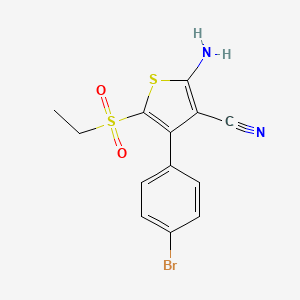
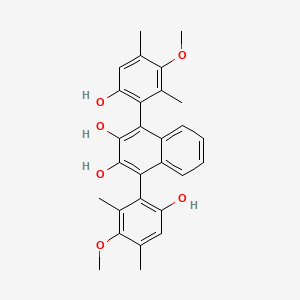
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)

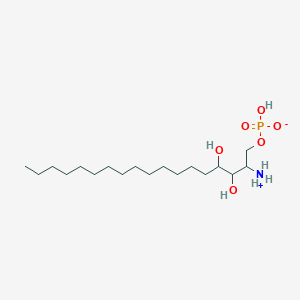

![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
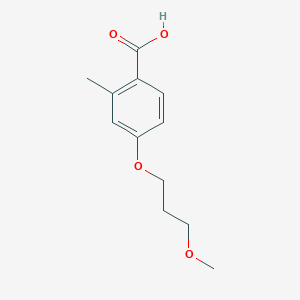
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)
